(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" is a hybrid molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via a methanone bridge to a piperazine ring bearing a pyridin-2-yl moiety. This structure combines heterocyclic elements known for their pharmacological relevance. Pyrazole derivatives are often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activities, while piperazine-pyridine systems are common in neurotransmitter receptor modulators (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-18(15-17(22-23)16-7-3-2-4-8-16)20(26)25-13-11-24(12-14-25)19-9-5-6-10-21-19/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNODOFDVXUFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling reactions: The pyrazole and piperazine intermediates can be coupled using a suitable linker, often involving a carbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 347.4 g/mol. The compound features a pyrazole ring, which is known for its pharmacological properties, and a piperazine moiety that enhances its biological interactions .
Antidiabetic Activity
One of the most notable applications of this compound is in the treatment of type 2 diabetes mellitus. The derivative (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone has been developed as a therapeutic agent for diabetes management in Japan, demonstrating significant efficacy in controlling blood glucose levels .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways involved in tumor growth and metastasis. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
Neurological Effects
Compounds containing piperazine and pyrazole rings have been studied for their neuroprotective effects. They may act on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions, including cyclization and functional group modifications. Efficient synthetic routes have been developed to enhance yield and purity, making it more accessible for research and pharmaceutical applications .
Clinical Trials
Preliminary clinical studies have shown that derivatives of this compound can improve glycemic control in diabetic patients, with ongoing trials aimed at assessing long-term efficacy and safety profiles .
Laboratory Research
In vitro studies have demonstrated that the compound exhibits selective inhibition against certain cancer cell lines, suggesting potential as a lead compound for drug development in oncology .
Mechanism of Action
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs differ in substituents, linker groups, or heterocyclic systems. Key comparisons include:
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): Differences: Contains a dihydropyrazole (4,5-dihydro) and pyridin-4-yl group instead of pyridin-2-yl. The pyridine orientation (4-yl vs. 2-yl) may alter receptor interactions .
- 1-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) (): Differences: Substitutes methanone with ethanone and incorporates fluorinated aryl groups. Implications: Fluorine atoms enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s non-fluorinated structure .
- (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (): Differences: Replaces pyridin-2-yl with a pyrazolo-pyrimidinyl group and adds a sulfonylphenyl moiety. Implications: The sulfonyl group increases solubility, while the bulky tert-butyl pyrazole may hinder steric access to hydrophobic binding pockets .
Physicochemical Properties
The target compound’s piperazine-pyridine system likely improves aqueous solubility compared to DPFE’s fluorinated aryl groups. However, its non-fluorinated structure may reduce metabolic stability relative to DPFE .
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with CAS number 1251577-65-7 , has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a pyrazole moiety linked to a piperazine ring, which is known to enhance biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. Below are key areas of activity:
1. Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Mechanism : The compound is believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Study : A study demonstrated that related pyrazole compounds showed significant cytotoxicity against various cancer cell lines, with IC values indicating potent activity against breast and colon cancer cells .
2. Neuropharmacological Effects
The piperazine component is often linked to neuroactive properties:
- Mechanism : Compounds containing piperazine have been shown to interact with neurotransmitter receptors, potentially affecting mood and cognition.
- Case Study : In vitro assays indicated that similar compounds enhanced serotonin receptor activity, suggesting potential use in treating anxiety and depression .
3. Antimicrobial Activity
The structural components of this compound suggest possible antimicrobial properties:
- Mechanism : The presence of the pyrazole ring may enhance membrane permeability in bacterial cells.
- Case Study : Research on related pyrazole derivatives revealed significant antibacterial activity against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL .
Data Tables
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of this compound. These investigations aim to optimize biological activity while minimizing side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives:
- Variations in substituents on the pyrazole and piperazine rings can significantly alter potency and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
